N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by:
- A benzamide core with a 4-methyl group and a 3-(1H-tetrazol-1-yl) substituent.
- An N-linked ethyl chain terminating in a 5-methoxy-substituted indole moiety. This compound shares structural motifs with melatonin derivatives (e.g., the indole-ethyl-amide framework) and bioactive heterocyclic compounds, where the tetrazole group may act as a bioisostere for carboxylic acids, enhancing metabolic stability .
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-13-3-4-14(9-19(13)26-12-23-24-25-26)20(27)21-8-7-15-11-22-18-6-5-16(28-2)10-17(15)18/h3-6,9-12,22H,7-8H2,1-2H3,(H,21,27) |
InChI Key |
UZMDZVJRQAVMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The 5-methoxyindole precursor is prepared via Fischer indole synthesis, where phenylhydrazine derivatives react with ketones under acidic conditions. Methoxy substitution at the 5-position is introduced early to avoid subsequent functional group incompatibilities. The 3-ethylamine side chain is installed through nucleophilic alkylation using 2-chloroethylamine or reductive amination of 2-aminoethylindole intermediates.
Tetrazole Ring Installation
The tetrazole ring is synthesized via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids such as zinc bromide. For the target compound, 3-cyanobenzamide derivatives undergo cycloaddition at 80–100°C for 12–24 hours, yielding the 1H-tetrazol-1-yl substituent. Competing 2H-tetrazole regioisomers are minimized by optimizing solvent polarity (e.g., DMF) and stoichiometric excess of NaN.
Amide Bond Formation
Coupling the indole-ethylamine and tetrazole-benzoyl fragments is achieved via standard peptide coupling reagents. Patent data highlights the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane, yielding the final amide bond in >85% purity after column chromatography.
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
The tetrazole cycloaddition exhibits strong temperature dependence. Lower temperatures (80°C) favor the 1H-tetrazole isomer, while higher temperatures (>120°C) promote decomposition. Solvent screening reveals polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.
Table 1: Optimization of Tetrazole Cycloaddition Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes 1H-regioisomer |
| NaN Equivalents | 1.5–2.0 | Reduces byproducts |
| Reaction Time | 18–24 hours | Completes conversion |
| Catalyst | ZnBr (10 mol%) | Enhances kinetics |
Protecting Group Strategies
The indole’s NH group is sensitive to electrophilic reagents. Patent methods employ tert-butoxycarbonyl (Boc) protection during amide coupling, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. This approach avoids side reactions at the indole nitrogen, preserving structural integrity.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (ethyl acetate/hexanes → methanol/dichloromethane). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity for pharmacological assays.
Spectroscopic Confirmation
-
H NMR (400 MHz, DMSO-d): Indole NH proton at δ 11.2 ppm (s), tetrazole CH at δ 9.1 ppm (s), and methoxy singlet at δ 3.8 ppm.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving indole derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzamide Core and Indole Ethyl Group
Key comparisons focus on substituent variations affecting physicochemical and biological properties:
- Substituent Effects: 4-Methyl vs. 4-Bromo/Methoxy: Methyl enhances lipophilicity, while bromo or methoxy may alter electronic properties and binding interactions. 5-Methoxy vs.
Heterocyclic Variations in Benzamide Derivatives
The tetrazole group distinguishes the target compound from analogs with other nitrogen-rich heterocycles:
- Tetrazole vs. Pyrazole/Thiadiazole : Tetrazole’s high nitrogen content and aromaticity may improve metabolic stability compared to pyrazole or thiadiazole derivatives.
Amide-Type Comparisons
The benzamide core contrasts with other amide backbones:
- Acetamide vs.
- Butanamide vs. Benzamide : 3-(4-Chlorophenyl)-N-[2-(5-methoxyindol-3-yl)ethyl]-4-(tetrazol-1-yl)butanamide (C22H23ClN6O2, MW 438.9) features a longer aliphatic chain, which may increase flexibility but reduce target specificity .
Research Findings and Implications
- Bioisosteric Advantages : The tetrazole group in the target compound likely enhances bioavailability compared to carboxylic acid analogs, as seen in other medicinal chemistry applications .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide, often referred to as Y500-9552, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Compound ID | Y500-9552 |
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 350.4 g/mol |
| LogP | 3.4138 |
| Polar Surface Area | 41.908 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the indole moiety is known to enhance binding affinity to proteins involved in cancer progression and apoptosis.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon carcinoma and melanoma cells. The IC50 values indicate significant potency in inhibiting cell proliferation.
- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways, leading to increased cell death in cancerous cells.
- Interaction with Kinases : Preliminary data suggest that it may inhibit specific kinases that are crucial for tumor growth and metastasis.
Case Studies and Experimental Data
-
Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that Y500-9552 significantly reduces cell viability in HCT-15 colon carcinoma cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Cell Line IC50 (µM) Reference Drug IC50 (µM) HCT-15 <10 Doxorubicin (15) U251 Glioblastoma <20 Cisplatin (10) - Mechanistic Studies : Molecular dynamics simulations indicated that Y500-9552 interacts with Bcl-2 protein primarily through hydrophobic contacts, suggesting a mechanism for apoptosis induction .
- In Vivo Studies : Animal models treated with Y500-9552 showed a reduction in tumor size compared to control groups, indicating potential for therapeutic application .
Q & A
What are the key considerations for optimizing synthetic routes for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide?
Level: Advanced
Methodological Answer:
Synthetic optimization requires a multi-step approach:
- Step 1: Formation of the indole-ethylamine moiety via reductive amination or alkylation, ensuring proper protection of the 5-methoxy group to prevent side reactions .
- Step 2: Introduction of the tetrazole ring using [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. Temperature control (60–80°C) and solvent choice (DMF or toluene) are critical for yield .
- Step 3: Coupling the benzamide group via Schotten-Baumann reaction, with triethylamine as a base to neutralize HCl byproducts .
- Design of Experiments (DoE): Use fractional factorial designs to test variables (e.g., solvent polarity, reaction time) and identify optimal conditions. Statistical tools like ANOVA can resolve interactions between parameters .
How can researchers validate the purity and structural integrity of this compound post-synthesis?
Level: Basic
Methodological Answer:
- Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy:
- X-ray Crystallography: Resolve stereochemical ambiguities if crystallization is feasible .
What methodological strategies are recommended for evaluating biological activity in vitro?
Level: Advanced
Methodological Answer:
- Target Selection: Prioritize assays based on structural analogs (e.g., benzamide-tetrazole hybrids often target kinases or GPCRs) .
- Dose-Response Curves: Use 8–12 concentration points (0.1–100 µM) to calculate IC50/EC50 values. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Counter-Screens: Test against related off-target proteins to assess selectivity. For example, if targeting COX-2, include COX-1 to rule out non-specific binding .
- Data Normalization: Express activity as % inhibition relative to vehicle and positive controls to minimize plate-to-plate variability .
How should researchers address contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC50 may arise from differences in ATP concentrations in kinase assays .
- Structural Verification: Re-examine compound integrity (via NMR/HPLC) to rule out degradation or isomerization .
- Meta-Analysis: Apply statistical tools (e.g., Fisher’s exact test) to determine if variability exceeds expected experimental error .
- Mechanistic Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct target binding, distinguishing true activity from assay artifacts .
What computational methods are suitable for elucidating the reaction mechanism of tetrazole ring formation?
Level: Advanced
Methodological Answer:
- DFT Calculations: Model the [3+2] cycloaddition transition state using Gaussian09 at the B3LYP/6-31G(d) level to identify rate-limiting steps .
- Solvent Effects: Perform COSMO-RS simulations to predict solvent interactions (e.g., DMF stabilizes dipolar intermediates) .
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated nitriles to probe hydrogen transfer steps .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Level: Advanced
Methodological Answer:
- Scaffold Modifications: Systematically vary substituents (e.g., methoxy → ethoxy, tetrazole → triazole) to map pharmacophore requirements .
- 3D-QSAR: Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity data. Validate with leave-one-out cross-validation (q² > 0.5) .
- Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity, controlling for additive effects .
What protocols ensure compound stability during long-term storage?
Level: Basic
Methodological Answer:
- Storage Conditions: Lyophilize and store at −80°C under argon to prevent oxidation/hydrolysis. Avoid aqueous buffers unless stabilized with 0.1% BHT .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Degradation products >5% warrant reformulation .
- Light Sensitivity: Use amber vials if UV-Vis spectra indicate absorbance <400 nm (common for tetrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
